6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound, also known by its IUPAC name 4-Pyrimidinamine, 6-chloro-2-(methylthio)- , has the molecular formula C₅H₆ClN₃S with a molecular weight of approximately 175.639 g/mol . It features a pyrimidine core with chlorobenzyl and chlorophenyl substituents. Let’s explore its properties and applications further.
Preparation Methods
The synthesis of 6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps:
Formation of 4-Chlorobenzylthiol: Start by reacting 4-chlorobenzaldehyde with sulfur powder under acidic conditions to yield 4-chlorobenzylthiol.
Acetylation: Next, react the intermediate 4-chlorobenzylthiol with acetyl chloride to obtain the target compound, This compound .
Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions lead to various derivatives, such as substituted pyrimidines and related compounds.
Scientific Research Applications
Chemistry: Investigate its reactivity in heterocyclic chemistry and explore new derivatives.
Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA) and evaluate potential bioactivity.
Medicine: Assess its pharmacological properties, including antimicrobial or anticancer effects.
Industry: Explore its use as a building block for drug development or materials synthesis.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other pyrimidine derivatives.
Similar Compounds: Explore related compounds, such as N²,N⁴-disubstituted pyrimidine-2,4-diamines .
Properties
Molecular Formula |
C19H16Cl2N4O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-13-3-1-12(2-4-13)9-24-10-16-17(22-11-24)25(19(27)23-18(16)26)15-7-5-14(21)6-8-15/h1-8,22H,9-11H2,(H,23,26,27) |
InChI Key |
NEAADEBTBYHIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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